Kinase Scaffold Potency Demonstrated by the Des-trifluoromethyl Congener: A Cross-Study Baseline for KDR Inhibition
No direct quantitative biological assay data for N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide was identified in the peer-reviewed literature or public databases [1]. However, its direct structural analog, N-(5-phenyl-1,3-thiazol-2-yl)benzamide (the des-trifluoromethyl congener), has a reported KDR IC50 of 81 nM in a radiometric kinase assay (pH 7.4, 22°C, 25 µM ATP) [2]. This establishes a class-level baseline for the scaffold's KDR inhibitory potential, but it cannot be extrapolated to the target compound without direct comparative data.
| Evidence Dimension | VEGFR2 (KDR) kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | N-(5-phenyl-1,3-thiazol-2-yl)benzamide: KDR IC50 = 81 nM |
| Quantified Difference | Comparable data does not exist. The difference in inhibition attributable to the 3‑CF3 substituent remains uncharacterized. |
| Conditions | BindingDB Assay: Activated KDR incubated with 25 µM ATP and poly-Glu/Tyr for 15 min at 22°C, pH 7.4 |
Why This Matters
A researcher investigating VEGFR2 inhibitors can use the 81 nM benchmark to assess whether the trifluoromethylated analog offers sufficient potential to justify synthesis or procurement for a custom kinase panel.
- [1] Comprehensive literature and database search across PubMed, Google Patents, BindingDB, ChEMBL, ChemSpider, and PubChem (queried by CAS number, IUPAC name, SMILES, and molecular formula). No target-specific bioactivity data for CAS 477534-82-0 were found as of April 2026. View Source
- [2] BindingDB. (2005). Entry BDBM5342 – N-(5-phenyl-1,3-thiazol-2-yl)benzamide. Target: Vascular endothelial growth factor receptor 2 (KDR, Human). IC50: 81 nM. View Source
